A(9-26)Insl3

RXFP2 antagonism GPCR pharmacology structure-activity relationship

A(9-26)INSL3 is a synthetic peptide analogue of the A-chain of human insulin-like peptide 3 (INSL3), a member of the relaxin family of peptide hormones. This compound functions as a high-affinity competitive antagonist at the relaxin family peptide receptor 2 (RXFP2), also known as LGR8, with a binding affinity (pKi) of 9.1.

Molecular Formula C86H134N20O28S4
Molecular Weight 2024.4 g/mol
Cat. No. B10788890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA(9-26)Insl3
Molecular FormulaC86H134N20O28S4
Molecular Weight2024.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C86H134N20O28S4/c1-39(2)26-52(74(121)95-55(29-42(7)8)78(125)104-69(44(10)109)84(131)98-54(28-41(5)6)76(123)103-62(38-138)85(132)106-25-11-12-63(106)82(129)99-57(86(133)134)31-46-15-19-48(111)20-16-46)94-77(124)56(32-67(115)116)97-73(120)50(21-23-64(88)112)92-72(119)51(22-24-65(89)113)93-83(130)68(43(9)108)105-81(128)59(35-135)91-66(114)33-90-71(118)58(34-107)100-75(122)53(27-40(3)4)96-79(126)61(37-137)102-80(127)60(36-136)101-70(117)49(87)30-45-13-17-47(110)18-14-45/h13-20,39-44,49-63,68-69,107-111,135-138H,11-12,21-38,87H2,1-10H3,(H2,88,112)(H2,89,113)(H,90,118)(H,91,114)(H,92,119)(H,93,130)(H,94,124)(H,95,121)(H,96,126)(H,97,120)(H,98,131)(H,99,129)(H,100,122)(H,101,117)(H,102,127)(H,103,123)(H,104,125)(H,105,128)(H,115,116)(H,133,134)/t43-,44-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,68+,69+/m1/s1
InChIKeyHHIHBEIJOBMKLZ-XYUOUADWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A(9-26)Insl3: High-Affinity RXFP2 Antagonist Peptide for GPCR Research and Screening


A(9-26)INSL3 is a synthetic peptide analogue of the A-chain of human insulin-like peptide 3 (INSL3), a member of the relaxin family of peptide hormones [1]. This compound functions as a high-affinity competitive antagonist at the relaxin family peptide receptor 2 (RXFP2), also known as LGR8, with a binding affinity (pKi) of 9.1 [2]. Unlike the native INSL3 ligand, which acts as a full agonist at RXFP2, A(9-26)INSL3 retains strong receptor binding while lacking the N-terminal A-chain residues essential for receptor activation, thereby converting it into a potent antagonist [3]. This pharmacological profile makes it a valuable tool for dissecting RXFP2 signalling pathways and for screening applications where receptor blockade is required.

Why INSL3, Relaxin-2, or B-Chain Fragments Cannot Replace A(9-26)Insl3 in RXFP2 Antagonism Assays


The relaxin family peptide receptors exhibit distinct ligand-binding modes wherein the B-chain primarily drives binding affinity while the A-chain is critical for receptor activation [1]. Native INSL3 acts as a full agonist at RXFP2 (pKd 10.4), stimulating cAMP production, and therefore cannot be used to block RXFP2 signalling [2]. Similarly, human gene-2 (H2) relaxin activates both RXFP1 and RXFP2, making it unsuitable for RXFP2-selective blockade [3]. INSL3 B-chain dimer analogues retain high binding affinity but lack the A-chain elements necessary for receptor activation; however, their pharmacological profile, molecular weight, and solubility characteristics differ considerably from the A-chain-derived antagonist, limiting interchangeability in experimental protocols optimised for A(9-26)INSL3 [4]. Truncated analogues such as (des 1-8) A-chain INSL3 also function as antagonists but may exhibit altered binding kinetics and structural stability due to the removal of additional N-terminal residues [5]. The quantitative evidence below demonstrates why A(9-26)INSL3 occupies a unique position in the RXFP2 antagonist landscape.

A(9-26)Insl3 Quantitative Differentiation Evidence: Head-to-Head vs INSL3, H2 Relaxin, and B-Chain Antagonists


N-Terminal Truncation Preserved Binding Affinity While Converting INSL3 Agonism to Antagonism

Truncation of the N-terminal 9 residues of the INSL3 A-chain (yielding A(9-26)INSL3) completely eliminates agonist activity at RXFP2 while retaining high-affinity receptor binding. A(9-26)INSL3 binds RXFP2 with a pKi of 9.1, compared to native INSL3 which binds with a pKi of 9.3–9.7 and acts as a full agonist with a pKd of 10.4 [1][2]. In stark contrast, analogous A-chain truncation of H2 relaxin resulted in complete loss of both RXFP1 and RXFP2 binding affinity, demonstrating that the peptide-specific nature of this truncation strategy is unique to INSL3 [3].

RXFP2 antagonism GPCR pharmacology structure-activity relationship

A(9-26)Insl3 Functions via an A-Chain-Mediated Antagonism Mechanism Distinct from B-Chain-Only Antagonists

INSL3 receptor activation requires a two-site binding mechanism: the B-chain binds the leucine-rich repeat (LRR) domain of RXFP2, while the A-chain N-terminus engages the transmembrane exoloops to trigger receptor activation [1]. A(9-26)INSL3 retains the A-chain scaffold that participates in the exoloop interaction but lacks the N-terminal activation motif (residues 1–8), resulting in high-affinity binding without activation [2]. In contrast, INSL3 B-chain dimer analogues (e.g., B-chain dimer analogue 8, pKi = 8.50 [3]) bind solely via the LRR domain and achieve antagonism through a different molecular mechanism that may produce distinct receptor conformational states and downstream signalling profiles [4].

RXFP2 signalling biased antagonism peptide engineering

A(9-26)Insl3 Exhibits RXFP2 Selectivity in Contrast to H2 Relaxin Which Activates Both RXFP1 and RXFP2

H2 relaxin binds and activates both RXFP1 (pKi ~8.2, pEC50 ~8.2) and RXFP2, limiting its utility as an RXFP2-selective pharmacological tool [1]. INSL3, the cognate RXFP2 ligand, shows >1,000-fold selectivity for RXFP2 over RXFP1 (RXFP1 pKi = 5.7 vs RXFP2 pKi = 9.3–9.7) [2]. A(9-26)INSL3, derived from the INSL3 A-chain scaffold, is expected to inherit this RXFP2 selectivity profile which is determined principally by the B-chain, but it acts as an antagonist rather than an agonist. The A-chain truncation of H2 relaxin abolishes binding to both RXFP1 and RXFP2, whereas the equivalent truncation of INSL3 preserves RXFP2 binding, highlighting a fundamental pharmacological divergence [3].

RXFP2 selectivity RXFP1 cross-reactivity receptor pharmacology

Quantified Molecular Weight and Peptide Length Differentiation from (des 1-8) A-Chain INSL3 Analogue

A(9-26)INSL3 has a molecular weight of 2024.4 g/mol and comprises 18 amino acid residues (A-chain residues 9–26) [1]. The related antagonist (des 1-8) A-chain INSL3 analogue, which lacks the first 8 residues of the A-chain, shares an identical core sequence but differs in peptide length and molecular weight, potentially impacting physicochemical properties such as solubility, HPLC retention time, and stability in solution [2]. For researchers requiring a well-characterised peptide with defined molecular weight and established chromatographic behaviour for assay standardisation, A(9-26)INSL3 offers more extensively documented physicochemical parameters from both primary literature and vendor technical datasheets.

peptide synthesis solubility chromatographic behaviour

Optimal Use Cases for A(9-26)Insl3 Based on Quantitative Differentiation Evidence


Pharmacological Dissection of INSL3/RXFP2 Signalling Pathways in HEK-293T Recombinant Systems

With a pKi of 9.1 at RXFP2 and pure antagonist pharmacology (no residual cAMP stimulation), A(9-26)INSL3 is ideally suited for competitive blockade experiments in HEK-293T cells stably expressing human RXFP2. Researchers can use this peptide to confirm RXFP2-mediated signalling by pre-incubating cells with A(9-26)INSL3 followed by INSL3 challenge, with complete inhibition of cAMP accumulation expected at concentrations near its Ki (~8 nM). The established Eu³⁺-labelled INSL3 competition binding assay protocol provides a validated framework for using this antagonist in binding studies [1].

Screening for Novel Small-Molecule RXFP2 Modulators in High-Throughput Formats

The well-characterised binding affinity (pKi = 9.1) and defined molecular weight (2024.4 g/mol) of A(9-26)INSL3 make it a reliable reference antagonist for high-throughput screening campaigns targeting RXFP2. Its use as a positive control in competition binding assays (e.g., displacing fluorescent or europium-labelled INSL3 tracer) can validate assay performance and enable quantification of hit compound affinity [1][2]. The A(9-26)INSL3 A-chain scaffold also serves as a template for designing peptidomimetic antagonists targeting the A-chain–exoloop interface, a site not addressed by B-chain-only antagonists [3].

In Vitro Fertility Research Requiring RXFP2 Blockade Without RXFP1 Cross-Reactivity

INSL3/RXFP2 signalling is essential for testicular descent, germ cell survival, and oocyte maturation. A(9-26)INSL3, derived from the RXFP2-selective INSL3 scaffold, provides targeted antagonism for studying these reproductive processes in vitro without the confounding RXFP1 activation associated with H2 relaxin-based tools (RXFP1 pKi ~8.0) [4][5]. This selectivity advantage is critical when working with ovarian or testicular tissues that co-express RXFP1 and RXFP2.

Structure-Activity Relationship (SAR) Studies of the INSL3 A-Chain N-Terminal Activation Motif

The identification that N-terminal truncation of INSL3 A-chain by up to 9 residues converts the peptide from a full agonist to a high-affinity antagonist (without loss of binding) established a clear structural boundary between binding and activation determinants [3]. A(9-26)INSL3 serves as the benchmark antagonist for SAR studies exploring the A-chain N-terminal region. Systematic comparisons with agonists (native INSL3) and other truncation variants (e.g., des 1-8 analogue) enable precise mapping of residues required for receptor activation versus binding, informing rational design of next-generation RXFP2 modulators [5].

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